Cas no 1805184-64-8 (5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol)

5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol
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- インチ: 1S/C9H8F2N2O/c1-5-6(2-12)3-13-7(4-14)8(5)9(10)11/h3,9,14H,4H2,1H3
- InChIKey: UGZLMYYDAGCYHC-UHFFFAOYSA-N
- SMILES: FC(C1C(CO)=NC=C(C#N)C=1C)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- トポロジー分子極性表面積: 56.9
- XLogP3: 0.7
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041347-1g |
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol |
1805184-64-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanolに関する追加情報
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol: A Comprehensive Overview
5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol, identified by the CAS number 1805184-64-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a cyano group at position 5, a difluoromethyl group at position 3, and a methyl group at position 4, along with a hydroxymethanol group at position 2. These substituents contribute to its distinct chemical properties and potential applications.
The synthesis of 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol involves a series of well-established organic reactions, including nucleophilic substitutions, eliminations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The compound's structure makes it an ideal candidate for further functionalization, allowing chemists to explore its potential in various chemical transformations.
In terms of physical properties, 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol exhibits a melting point of approximately 120°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, making it suitable for use in various solution-based reactions. The presence of the hydroxymethanol group introduces some polarity to the molecule, which can influence its interactions in both biological and synthetic systems.
The compound's applications are diverse and expanding rapidly with ongoing research. In the pharmaceutical industry, 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol has shown promise as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and infectious diseases. Recent studies have highlighted its role in modulating enzyme activities, particularly in pathways associated with cell proliferation and apoptosis.
In materials science, this compound has been investigated for its potential as a precursor in the development of advanced polymers and coatings. Its ability to form stable bonds under specific reaction conditions makes it a valuable building block for creating materials with tailored properties such as high thermal stability and mechanical strength.
Recent research has also focused on the environmental impact of 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol. Studies have demonstrated that it exhibits low toxicity to aquatic organisms under standard testing conditions, suggesting its potential for use in eco-friendly chemical processes. However, further investigations are required to fully understand its long-term environmental fate and degradation pathways.
The development of novel synthetic routes for this compound continues to be an active area of research. Scientists are exploring the use of microwave-assisted synthesis and continuous flow reactors to improve reaction efficiency and reduce waste generation. These advancements not only enhance the scalability of production but also align with current trends toward sustainable chemistry practices.
In conclusion, 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol, CAS No. 1805184-64-8, stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique structure, coupled with ongoing research into its synthesis and applications, positions it as a key player in future innovations within the chemical sciences.
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